2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

描述

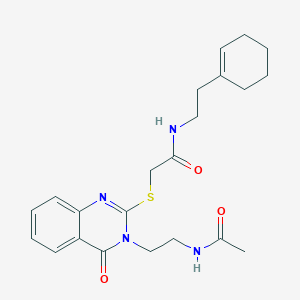

This compound features a quinazolinone core substituted at position 3 with a 2-acetamidoethyl group and at position 2 with a thioacetamide moiety linked to a cyclohex-1-en-1-ylethyl chain. The quinazolinone scaffold is known for its pharmacological versatility, including anticonvulsant and antimicrobial activities .

属性

IUPAC Name |

2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-16(27)23-13-14-26-21(29)18-9-5-6-10-19(18)25-22(26)30-15-20(28)24-12-11-17-7-3-2-4-8-17/h5-7,9-10H,2-4,8,11-15H2,1H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWKPPJBAJCVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a novel quinazoline derivative with potential therapeutic applications. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Structural Characteristics

The compound features a quinazolinone core , which is a well-established scaffold in medicinal chemistry. Its structure includes:

- A thioether linkage , which may enhance biological activity.

- An acetamidoethyl side chain , contributing to its pharmacological properties.

- A cyclohexenyl substituent , potentially influencing its interaction with biological targets.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer effects. The unique structural features of this compound suggest it may exhibit similar properties. For instance:

- In vitro studies on related quinazoline compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinazoline Derivative A | MCF-7 (Breast) | 10 |

| Quinazoline Derivative B | A549 (Lung) | 15 |

Antimicrobial Activity

The antibacterial potential of quinazoline derivatives has been documented, with some studies indicating effectiveness against Gram-positive and Gram-negative bacteria. The compound's thioether group may enhance its antimicrobial properties:

- Preliminary tests show that similar compounds exhibit MIC values in the range of 5 to 20 µg/mL against Escherichia coli and Staphylococcus aureus .

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 15 |

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory activities. The presence of the acetamido group in this compound may contribute to its ability to modulate inflammatory pathways:

- Studies have indicated that modifications in the quinazoline structure can lead to significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of similar quinazoline derivatives has been reported using multi-step organic reactions, highlighting the importance of optimizing reaction conditions to improve yield and purity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that variations in substituents can significantly impact biological activity. For example, introducing electron-withdrawing groups has been linked to increased anticancer potency .

- In vivo Studies : While in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profile of this compound using animal models.

相似化合物的比较

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties :

- Electron-withdrawing groups (e.g., sulfamoylphenyl in Compounds 5–8) correlate with higher melting points (251–315°C) due to increased intermolecular interactions . The target compound’s cyclohexenylethyl group, being bulky and hydrophobic, may reduce melting points compared to aryl analogs.

- Yields for aryl-substituted derivatives range from 68–91%, influenced by steric hindrance and electronic effects during coupling . The cyclohexenylethyl group’s steric bulk could lower yields relative to smaller substituents.

Synthetic Methodology: Most analogs are synthesized via nucleophilic substitution between thiolated quinazolinones and chloroacetamides in acetonitrile with triethylamine . The target compound likely follows a similar route, though its cyclohexenylethyl group may require milder conditions to avoid side reactions.

The cyclohexene moiety introduces π-electron density and steric hindrance, which may affect binding affinity in biological systems compared to planar aryl groups .

Biological Implications: While pharmacological data for the target compound are unavailable, sulfamoylphenyl analogs (Compounds 5–8) show antimicrobial activity, suggesting the quinazolinone-thioacetamide scaffold is biologically active . The cyclohexenylethyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。